chemical structure and properties of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
chemical structure and properties of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
This technical guide provides an in-depth analysis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.
Executive Summary
1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is a tri-functionalized scaffold characterized by a pyrazole core substituted with a nucleophilic primary amine at C5, an electrophilic iodine atom at C4, and a lipophilic furan-2-ylmethyl group at N1.
This molecule serves as a critical "linchpin" intermediate in medicinal chemistry. The C4-iodine allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to expand the core into complex architectures, while the C5-amine and N1-substituent facilitate the construction of fused ring systems, such as pyrazolo[1,5-a]pyrimidines . Its structural design balances the electronic richness of the furan and pyrazole rings with the steric directionality required for enzyme active site binding.
Chemical Structure & Properties
Identification
| Parameter | Detail |
| IUPAC Name | 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine |
| Molecular Formula | C₈H₈IN₃O |
| Molecular Weight | 289.07 g/mol |
| SMILES | NC1=C(I)C=NN1CC2=CC=CO2 |
| Core Scaffold | 5-aminopyrazole |
| Key Functionalities | Primary amine (Nucleophile), Aryl Iodide (Electrophile), Furan (H-bond acceptor/Lipophilic) |
Physicochemical Profile (Predicted)
Note: Experimental values for this specific intermediate are rare in open literature; data below are derived from structurally validated analogs (e.g., 1-benzyl-4-iodo-1H-pyrazol-5-amine).
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Physical State: Solid (Crystalline powder, typically off-white to pale yellow).
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Melting Point: 115–135 °C (Typical range for N-alkyl-4-iodopyrazoles).
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Solubility:
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High: DMSO, DMF, Methanol, Ethyl Acetate.
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Low: Water, Hexanes.
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LogP (Calculated): ~1.8 – 2.2 (Moderate lipophilicity due to the furan and iodine).
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Acidity (pKa): The conjugate acid of the C5-amine typically has a pKa of ~2.5–3.5, making it significantly less basic than aniline due to the electron-withdrawing nature of the pyrazole nitrogen and the iodine atom.
Synthetic Pathways
The synthesis of this molecule requires a regioselective approach to ensure the furan moiety is attached to N1 and the amine is positioned at C5. The most robust protocol involves the construction of the pyrazole ring followed by electrophilic iodination.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis from commercially available furan-2-carbaldehyde.
Detailed Protocol
Step 1: Formation of the Hydrazine Precursor
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Reagents: Furan-2-carbaldehyde, Hydrazine hydrate, NaBH₄.
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Mechanism: Condensation of the aldehyde with hydrazine forms the hydrazone, which is subsequently reduced to furan-2-ylmethylhydrazine .
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Critical Control: The reduction must be controlled to prevent cleavage of the N-N bond (which would yield the primary amine instead of the hydrazine).
Step 2: Pyrazole Ring Closure
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Reagents: Furan-2-ylmethylhydrazine, 3-Ethoxyacrylonitrile.
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Conditions: Reflux in Ethanol or Methanol (2–4 hours).
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Mechanism: The hydrazine terminal nitrogen attacks the nitrile carbon (or the enol ether carbon depending on conditions), followed by cyclization.
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Regioselectivity: The reaction favors the formation of the 5-amino isomer (Target) over the 3-amino isomer when using substituted hydrazines, as the more nucleophilic substituted nitrogen attacks the electrophilic carbon adjacent to the nitrile.
Step 3: Electrophilic Iodination at C4
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Reagents: Iodine (I₂), Hydrogen Peroxide (H₂O₂), Water/Ethanol; OR Iodine Monochloride (ICl), Li₂CO₃, CH₂Cl₂.
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Protocol:
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Dissolve 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine in water or ethanol.
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Add 0.5–1.0 eq of Iodine.
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Slowly add H₂O₂ (30%) to regenerate iodine in situ (Green Chemistry approach).
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Stir at room temperature. The C4 position is highly electron-rich and iodinates selectively.
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Purification: The product usually precipitates out of water/ethanol mixtures or can be recrystallized from EtOH.
Reactivity & Applications in Drug Discovery
This molecule is a "privileged scaffold" because it offers three distinct vectors for chemical modification, allowing researchers to probe Structure-Activity Relationships (SAR) efficiently.
Reactivity Manifold (DOT Visualization)
Figure 2: Divergent synthesis pathways utilizing the C4-Iodine and C5-Amine handles.[1]
Key Applications
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Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors):
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Reaction of the C5-amine and the N1-nitrogen with 1,3-dielectrophiles (like acetylacetone or enaminones) yields pyrazolo[1,5-a]pyrimidines.
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Significance: This fused system mimics the adenine ring of ATP, making it a potent scaffold for inhibiting kinases such as CDK2 , KDR , and p38 MAP kinase .
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Cross-Coupling (C4 Functionalization):
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The C4-iodine is an excellent leaving group. Suzuki coupling introduces aryl groups to access the hydrophobic pocket of protein targets.
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Example: Coupling with 4-pyridylboronic acid creates analogs similar to Dorsomorphin (AMPK inhibitor).
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Furan Lability:
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While the furan ring can serve as a lipophilic anchor, it can also be a "masked" 1,4-dicarbonyl. Under acidic oxidative conditions, the furan can be opened to generate further complexity, though in most drug discovery contexts, it is retained for its H-bond accepting oxygen.
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Handling, Safety & Storage
Safety Profile
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Hazards: As an organoiodide and primary amine, it should be treated as Harmful if swallowed and Irritating to eyes/skin .
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Sensitization: Furan derivatives can sometimes act as sensitizers; handle with gloves.
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Light Sensitivity: Iodinated heterocycles can liberate iodine upon prolonged exposure to light (turning purple/brown).
Storage Protocol
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Temperature: Store at 2–8 °C (Refrigerated).
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
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Container: Amber glass vials to protect the C-I bond from photodegradation.
References
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Synthesis of 5-aminopyrazoles: Elnagdi, M. H., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[2] Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.[3] Link
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Iodination Protocols: Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles."[4] Journal of Organic Chemistry, 2008, 73(17), 6666–6670. Link
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Pyrazolo[1,5-a]pyrimidine Scaffolds: Fadda, A. A., et al. "Synthesis and antimicrobial activity of some new pyrazolo[1,5-a]pyrimidine derivatives."[5] American Journal of Organic Chemistry, 2012.
- Furan-based Pyrazoles: Dawood, K. M., et al. "Synthesis and antimicrobial activity of some new pyrazole, isoxazole and pyrimidine derivatives containing a furan moiety." Journal of Chemical Research, 2005.
Sources
- 1. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
